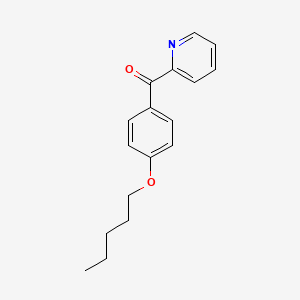

2-(4-Pentyloxybenzoyl)pyridine

説明

2-(4-Pentyloxybenzoyl)pyridine is a pyridine derivative characterized by a benzoyl group substituted with a pentyloxy chain at the para-position (4-position) and a pyridine ring at the ortho-position (2-position). This compound is primarily utilized in scientific research and as a synthetic intermediate for pharmaceuticals or advanced organic materials .

特性

IUPAC Name |

(4-pentoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-3-6-13-20-15-10-8-14(9-11-15)17(19)16-7-4-5-12-18-16/h4-5,7-12H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYFXJOUDYOOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642012 | |

| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-06-8 | |

| Record name | [4-(Pentyloxy)phenyl](pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentyloxybenzoyl)pyridine typically involves the reaction of 4-pentyloxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Pentyloxybenzoyl chloride+Pyridine→2-(4-Pentyloxybenzoyl)pyridine+HCl

The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for 2-(4-Pentyloxybenzoyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high quality of the final product .

化学反応の分析

Types of Reactions

2-(4-Pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted pyridine derivatives.

科学的研究の応用

2-(4-Pentyloxybenzoyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers

作用機序

The mechanism of action of 2-(4-Pentyloxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Table 1: Key Structural Features of Selected Pyridine Derivatives

Key Observations :

- Substituent Position : The position of the pentyloxybenzoyl group (e.g., at position 2 vs. 5) significantly influences electronic properties and steric interactions.

- Functional Group Effects : Chloro and methyl substituents alter reactivity. Chloro groups enhance electrophilicity, enabling nucleophilic substitutions, whereas methyl groups provide steric hindrance and stabilize hydrophobic interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Toxicity Trends : Chloro-substituted compounds (e.g., 2-(Chloromethyl)pyridine hydrochloride) exhibit higher acute toxicity compared to methylated analogs, necessitating stringent safety protocols .

- Research Utility : Pentyloxybenzoyl-substituted pyridines are prioritized as intermediates for their balanced reactivity and ease of functionalization .

生物活性

2-(4-Pentyloxybenzoyl)pyridine is a synthetic organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and relevant research findings.

Chemical Structure and Properties

2-(4-Pentyloxybenzoyl)pyridine consists of a pyridine ring substituted with a pentyloxybenzoyl group. This unique structure contributes to its chemical stability and biological activity. The compound's molecular formula is , and its molecular weight is approximately 273.33 g/mol.

Biological Activities

Research indicates that 2-(4-Pentyloxybenzoyl)pyridine exhibits several biological activities, including:

- Anti-inflammatory properties : Studies suggest that the compound can inhibit pro-inflammatory cytokines, potentially aiding in the treatment of inflammatory diseases.

- Antimicrobial effects : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Antioxidant activity : Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Antioxidant | Scavenges free radicals |

The mechanisms through which 2-(4-Pentyloxybenzoyl)pyridine exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting microbial cell integrity.

- Radical Scavenging : The presence of functional groups in the molecule may facilitate the donation of electrons to free radicals, neutralizing them.

Case Studies

Several case studies highlight the potential applications of 2-(4-Pentyloxybenzoyl)pyridine:

- Case Study 1 : In a controlled experiment assessing anti-inflammatory effects, 2-(4-Pentyloxybenzoyl)pyridine demonstrated a significant reduction in cytokine levels in vitro when applied to macrophage cultures.

- Case Study 2 : A study evaluating antimicrobial efficacy revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。